![molecular formula C16H10CrN5O7S B12885309 Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]- CAS No. 67352-35-6](/img/structure/B12885309.png)
Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]- is a complex organic compound that features a chromium ion coordinated with a sulfonated azo dye ligand. This compound is notable for its vibrant color and is often used in various industrial applications, including dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]- typically involves the following steps:
Azo Coupling Reaction: The initial step involves the diazotization of 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole, followed by coupling with 2-hydroxy-5-nitrobenzenesulfonic acid to form the azo dye.
Complexation with Chromium: The azo dye is then reacted with a chromium salt, such as chromium chloride, under controlled pH and temperature conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the azo coupling and complexation reactions are carried out sequentially. The process involves:
Diazotization: Conducted at low temperatures (0-5°C) to ensure the stability of the diazonium salt.
Coupling Reaction: Performed at slightly alkaline pH to facilitate the formation of the azo bond.
Chromium Complexation: Typically carried out at elevated temperatures (50-70°C) to ensure complete coordination of the chromium ion with the azo dye ligand.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted sulfonates.
科学研究应用
Chemistry
Catalysis: Used as a catalyst in organic synthesis, particularly in oxidation reactions.
Analytical Chemistry: Employed as a reagent for the detection and quantification of various metal ions.
Biology
Biomolecular Labeling: Utilized in the labeling of biomolecules due to its strong chromophoric properties.
Medicine
Pharmacological Studies: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Dyes and Pigments: Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability.
Electronics: Applied in the manufacturing of organic electronic devices.
作用机制
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group can participate in electron transfer reactions, while the sulfonate group enhances solubility and reactivity. The chromium ion acts as a central coordination site, facilitating various catalytic and binding interactions.
相似化合物的比较
Similar Compounds
- Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzenesulfonato(3-)]-
- Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]benzenesulfonato(3-)]-
Uniqueness
The unique combination of the azo dye ligand with the chromium ion in Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]- imparts distinct chemical and physical properties, such as enhanced stability, vibrant color, and specific reactivity patterns, making it particularly valuable in industrial and research applications.
属性
CAS 编号 |
67352-35-6 |
|---|---|
分子式 |
C16H10CrN5O7S |
分子量 |
468.3 g/mol |
IUPAC 名称 |
chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate |
InChI |
InChI=1S/C16H13N5O7S.Cr/c1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;/h2-8H,1H3,(H3,17,18,19,22,23,26,27,28);/q;+3/p-3 |
InChI 键 |
NISQHFVUFSZZGU-UHFFFAOYSA-K |
规范 SMILES |
CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])[O-].[Cr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


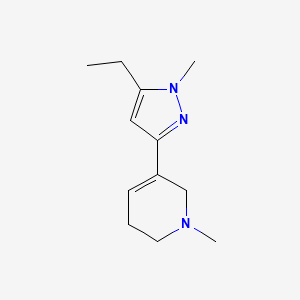
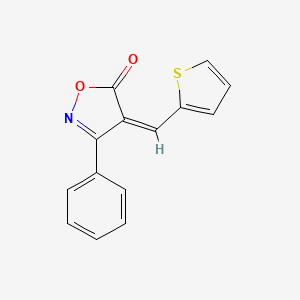
![3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12885251.png)

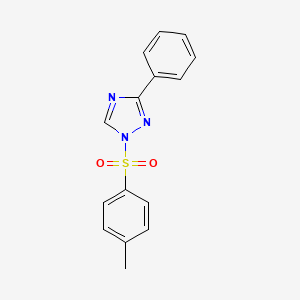
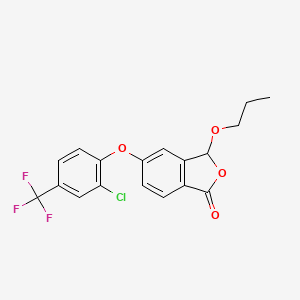
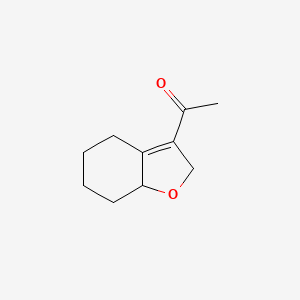

![1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12885275.png)

![4-{(E)-[(Quinolin-2-yl)methylidene]amino}benzene-1-sulfonamide](/img/structure/B12885287.png)

![4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide](/img/structure/B12885302.png)

